

# Core Concept: Theoretical Capacity of Potassium Graphite Anodes

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## Compound of Interest

Compound Name: POTASSIUM GRAPHITE

CAS No.: 12081-88-8

Cat. No.: B1172867

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Potassium-ion batteries (KIBs) are emerging as a promising alternative to lithium-ion batteries (LIBs) due to the natural abundance and low cost of potassium.[1][2] Graphite, a well-established anode material in commercial LIBs, is also a strong candidate for KIBs because of its ability to intercalate potassium ions, forming potassium-graphite intercalation compounds (K-GICs).[1][2] The theoretical capacity of a graphite anode is determined by the maximum amount of potassium that can be stored in the graphite lattice.

The intercalation of potassium into graphite follows a "staging" mechanism, where potassium ions are inserted into the van der Waals galleries between the graphene layers.[1] These stages are denoted by an index 'n', which represents the number of graphene layers between two adjacent potassium layers.[1] As more potassium is intercalated, the stage index decreases, leading to a higher concentration of potassium and a higher specific capacity.

The final and most stable potassium-graphite intercalation compound is  $KC_8$ , where one layer of potassium atoms is present for every eight layers of carbon atoms.[1] This stoichiometry dictates the maximum theoretical capacity of the graphite anode in a potassium-ion battery.

## Quantitative Data Summary

The theoretical capacity of potassium-graphite anodes is directly related to the stoichiometry of the potassium-graphite intercalation compounds formed during the potassiation process. The following table summarizes the key stages of potassium intercalation in graphite and their corresponding theoretical capacities.



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Note: The theoretical capacity is calculated using the formula:  $\text{Capacity (mAh/g)} = (F * x) / (M * 3.6)$ , where F is the Faraday constant (96485 C/mol), x is the number of potassium ions per formula unit, and M is the molar mass of the compound.

## Experimental Protocols

The determination of the theoretical capacity and the characterization of the staging mechanism in potassium-graphite anodes involve a combination of electrochemical measurements and advanced analytical techniques.

### Electrode Preparation

- **Slurry Preparation:** The anode material is prepared by mixing the active material (graphite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 8:1:1) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.
- **Coating:** The slurry is then uniformly coated onto a current collector, typically a copper foil, using a doctor blade.

- **Drying:** The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.
- **Electrode Punching:** Circular electrodes of a specific diameter are punched from the dried sheet for coin cell assembly.

## Cell Assembly

- **Coin Cell Assembly:** CR2032 coin cells are typically assembled in an argon-filled glovebox to prevent contamination from air and moisture.
- **Components:** The cell consists of the prepared graphite anode as the working electrode, a potassium metal foil as the counter and reference electrode, a separator (e.g., glass fiber), and an electrolyte.
- **Electrolyte:** A common electrolyte is a solution of a potassium salt, such as 1 M potassium hexafluorophosphate (KPF<sub>6</sub>) or potassium bis(fluorosulfonyl)imide (KFSI), in a mixture of organic carbonate solvents like ethylene carbonate (EC) and diethyl carbonate (DEC) (e.g., 1:1 v/v).[1]

## Electrochemical Measurements

- **Galvanostatic Cycling:** The assembled cells are cycled at a constant current within a specific voltage window (e.g., 0.01-2.5 V vs. K/K<sup>+</sup>) using a battery cycler. The specific capacity is calculated from the charge/discharge time and the mass of the active material.
- **Cyclic Voltammetry (CV):** CV is performed at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks corresponding to the different staging transitions of potassium intercalation and de-intercalation.
- **Electrochemical Impedance Spectroscopy (EIS):** EIS is used to study the charge transfer resistance and ion diffusion kinetics at the electrode-electrolyte interface.

## In-situ/Operando Characterization

To understand the structural and chemical changes during potassiation, various in-situ and operando techniques are employed:

- In-situ X-ray Diffraction (XRD): This technique is crucial for identifying the different stages of potassium-graphite intercalation compounds as they form and evolve during charging and discharging.[1][3] The changes in the (00l) diffraction peaks of graphite provide direct evidence of the staging mechanism.
- Operando Raman Spectroscopy: Raman spectroscopy is sensitive to the vibrational modes of the carbon lattice and can provide insights into the electronic structure and the in-plane ordering of potassium ions within the graphite galleries.[1][4]
- Operando Electrochemical Dilatometry: This technique measures the dimensional changes of the graphite electrode during potassiation, providing information on the volume expansion associated with potassium intercalation.[1]

## Mandatory Visualizations



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Caption: Staging mechanism of potassium ion intercalation into graphite.



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Caption: Experimental workflow for characterizing **potassium graphite** anodes.

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